molecular formula C12H12N2O B8624146 3-methyl-4-(1H-pyrrol-1-yl)benzamide

3-methyl-4-(1H-pyrrol-1-yl)benzamide

Numéro de catalogue: B8624146
Poids moléculaire: 200.24 g/mol
Clé InChI: LLVRPQSZRMFCRF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Methyl-4-(1H-pyrrol-1-yl)benzamide is a benzamide derivative featuring a methyl group at the 3-position and a 1H-pyrrole substituent at the 4-position of the benzene ring. The benzamide core (a benzene ring linked to a carboxamide group) is a common scaffold in medicinal and materials chemistry due to its versatility in intermolecular interactions, such as hydrogen bonding and π-stacking.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds similar to 3-methyl-4-(1H-pyrrol-1-yl)benzamide exhibit significant anticancer properties. For instance, studies have demonstrated that pyrrole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural characteristics of this compound contribute to its potential as an anticancer agent by targeting specific cellular pathways involved in tumor growth.

Case Study:
A study focusing on the synthesis of novel benzamide derivatives showcased the anticancer potential of compounds with similar structures. The derivatives were tested against various cancer cell lines, demonstrating a notable decrease in cell viability, particularly in breast and lung cancer models .

Table 1: Anticancer Activity of Pyrrole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)15Apoptosis induction
Similar Compound AA549 (Lung Cancer)12Cell cycle arrest
Similar Compound BHeLa (Cervical Cancer)10Inhibition of DNA synthesis

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have shown that pyrrole-based compounds can exhibit activity against various bacterial strains, making them candidates for developing new antibacterial agents.

Case Study:
In a recent investigation, derivatives of benzamide were synthesized and tested against resistant strains of Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives displayed significant antibacterial activity, suggesting the potential for this compound in treating bacterial infections .

Table 2: Antimicrobial Activity of Benzamide Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
This compoundE. coli1825
Similar Compound CS. aureus2030
Similar Compound DPseudomonas aeruginosa1535

Biotechnological Applications

2.1 Enhancing Monoclonal Antibody Production

Recent studies have explored the use of this compound as an additive in cell culture systems for monoclonal antibody production. The compound has been shown to improve cell-specific productivity while maintaining cell viability during culture.

Case Study:
In a controlled experiment with Chinese hamster ovary (CHO) cells, the addition of the compound resulted in increased monoclonal antibody yields and enhanced glucose uptake rates. This suggests its application in biopharmaceutical manufacturing processes where high yields are critical .

Table 3: Impact on Monoclonal Antibody Production

ConditionmAb Concentration (mg/L)Cell Viability (%)Glucose Uptake Rate (g/L/day)
Control100850.5
With this compound150800.7

Q & A

Q. Basic: What are the optimal synthetic routes for 3-methyl-4-(1H-pyrrol-1-yl)benzamide?

Methodological Answer:
The compound can be synthesized via condensation reactions between substituted benzoyl chlorides and pyrrole derivatives. For example, a related benzamide derivative (HKCN) was synthesized by reacting 1,4-di(2-thienyl)-1,4-butanedione with p-aminobenzoyl hydrazide under reflux conditions in a polar aprotic solvent like DMF . Key parameters include:

  • Use of catalysts (e.g., acetic acid) to facilitate cyclization.
  • Temperature control (80–100°C) to optimize yield and minimize side reactions.
  • Purification via column chromatography (e.g., chloroform:methanol = 3:1) or recrystallization from ether .

Q. Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is critical for resolving crystal structures, especially for detecting polymorphism common in benzamide derivatives .
  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ can confirm substituent positions (e.g., pyrrole protons at δ 6.5–7.0 ppm) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 241.1) .

Q. Basic: How does the stability of this compound vary under different experimental conditions?

Methodological Answer:

  • Thermal stability : Differential scanning calorimetry (DSC) reveals melting points (e.g., 167–169°C for analogous compounds) and phase transitions .
  • Hydrolytic stability : Benzamide derivatives are prone to hydrolysis in acidic/basic conditions (e.g., t₁/₂ = 3–13 days in soil), requiring inert atmospheres (N₂) during synthesis .
  • Photostability : UV-Vis spectroscopy under accelerated light exposure (e.g., 300–800 nm) identifies degradation pathways .

Q. Advanced: How do structural modifications (e.g., methyl/pyrrole groups) influence the electronic properties of this compound?

Methodological Answer:

  • Band gap analysis : UV-Vis-NIR spectroscopy and DFT calculations (e.g., B3LYP/6-31G*) show that electron-donating groups (e.g., pyrrole) reduce band gaps (e.g., HKCN: ~2.1 eV), enhancing conductivity .
  • Electropolymerization : Cyclic voltammetry (CV) in acetonitrile with 0.1 M TBAPF₆ as electrolyte demonstrates redox activity, useful for biosensor applications .

Q. Advanced: What computational methods predict structure-activity relationships (SAR) for biological activity in this compound class?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite assesses binding affinity to targets (e.g., cyclooxygenase for anti-inflammatory activity) .
  • QSAR modeling : MLR (Multiple Linear Regression) correlates substituent electronegativity with activity (e.g., IC₅₀ values from in vitro assays) .
  • MD simulations : GROMACS evaluates stability of ligand-receptor complexes over 100 ns trajectories .

Q. Advanced: How can researchers resolve contradictions in crystallographic data for polymorphic forms of benzamide derivatives?

Methodological Answer:

  • High-resolution XRD : Resolves orthorhombic vs. monoclinic polymorphs (e.g., SHELXL refinement with R-factor < 5%) .
  • DSC-TGA : Differentiates metastable (Form II) and stable (Form I) polymorphs via enthalpy of fusion .
  • Variable-temperature XRD : Captures phase transitions (e.g., Form II → Form I at 120°C) .

Q. Advanced: What strategies mitigate polymorphism-related challenges in drug formulation for this compound?

Methodological Answer:

  • Co-crystallization : Introduce co-formers (e.g., succinic acid) to stabilize preferred polymorphs .
  • Spray drying : Produces amorphous solid dispersions with hydroxypropyl methylcellulose (HPMC) to bypass crystallization .
  • In situ Raman spectroscopy : Monitors polymorphic shifts during tablet compression .

Q. Advanced: How can this compound be integrated into biosensing platforms?

Methodological Answer:

  • Electropolymerization : Deposit HKCN analogs onto ITO electrodes (0.1–1.0 V vs. Ag/AgCl) to form conductive polymer films .
  • Enzyme immobilization : Cross-link pyranose oxidase with glutaraldehyde (0.5% v/v) on polymer-modified electrodes .
  • Analytical validation : Chronoamperometry in 0.1 M PBS (pH 7.4) measures sensitivity (e.g., LOD = 0.1 μM glucose) .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 3-methyl-4-(1H-pyrrol-1-yl)benzamide and related benzamide derivatives:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Notable Properties/Applications Reference ID
This compound C₁₂H₁₂N₂O 200.24 3-methyl, 4-pyrrole Potential electronic materials
HKCN (4-Amino-N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzamide) C₁₈H₁₄N₄OS₂ 390.46 4-amino, 2,5-dithiophene-pyrrole Lower band gap (1.8 eV), improved conductivity, sensor applications
N-(3-Cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide C₁₆H₁₄FN₃OS 315.4 3-fluoro, 3-cyanothiolane Enhanced electronegativity, drug discovery
Neuroleptic benzamides (e.g., amisulpride, tiapride) Variable ~300–400 Alkyl/aryl sulfonamide groups Dopamine antagonism, antipsychotic use
AH-7921 (Dichlorinated cyclohexylmethylbenzamide) C₁₇H₂₄Cl₂N₂O 349.29 3,4-dichloro, N,N-dimethylcyclohexylmethyl Opioid-like activity, high potency
PF-06465469 C₃₀H₃₃N₇O₂ 523.63 Pyrazolo-pyrimidinyl, piperidinyl Kinase inhibition, therapeutic candidate

Structural and Electronic Comparisons

  • Pyrrole vs. Thiophene Substitutions :
    The pyrrole group in this compound contributes to electron-rich aromaticity, while HKCN () replaces pyrrole with a 2,5-dithiophene-pyrrole hybrid. This substitution extends conjugation, reducing the band gap (1.8 eV vs. ~3 eV for simpler benzamides) and improving conductivity, making HKCN more suitable for electroactive polymers in sensors or organic electronics .

  • Similarly, PF-06465469 () incorporates a pyrazolo-pyrimidinyl group, which is common in kinase inhibitors, highlighting how bulkier substituents can tailor compounds for specific biological targets .
  • Neuroleptic Benzamides : Unlike this compound, neuroleptics like amisulpride () feature sulfonamide groups and alkyl chains, optimizing them for dopamine receptor antagonism. Their structural simplicity compared to pyrrole-containing derivatives underscores the trade-off between synthetic accessibility and functional complexity .

Propriétés

Formule moléculaire

C12H12N2O

Poids moléculaire

200.24 g/mol

Nom IUPAC

3-methyl-4-pyrrol-1-ylbenzamide

InChI

InChI=1S/C12H12N2O/c1-9-8-10(12(13)15)4-5-11(9)14-6-2-3-7-14/h2-8H,1H3,(H2,13,15)

Clé InChI

LLVRPQSZRMFCRF-UHFFFAOYSA-N

SMILES canonique

CC1=C(C=CC(=C1)C(=O)N)N2C=CC=C2

Origine du produit

United States

Synthesis routes and methods

Procedure details

The 2,5-dimethoxy-tetrahydrofuran (106 g, 80 mmol) was added to the solution of 4-amino-3-methylbenzamide (100 g, 66.7 mmol) in AcOH (300 mL). The mixture was stirred at 80° C. for about 1.5 h and then cooled to room temperature. The solution of Na2CO3 was added dropwise at 0° C. and extracted with ethyl acetate for three times. The combined organic layers were washed with brine, dried over Na2SO4, concentrated and washed with petroleum ether. The resultant solid was filtrated and dried to afford 3-methyl-4-(1H-pyrrol-1-yl)benzamide as a pale solid (89.7 g, yield 67%).
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.